2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one

Lipophilicity Drug-likeness Solubility

2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one (CAS 1341132-44-2, molecular formula C₈H₁₃N₃O, MW 167.21 g/mol) is a substituted 3,4-dihydropyrimidin-4-one (DHPM) — a member of the dihydropyrimidinone class widely explored for calcium channel modulation, antibacterial, and antiviral activities. The compound features a pyrimidine ring with a 1-aminoethyl substituent at position 2 and an ethyl group at position 6, placing it within the N-unsubstituted DHPM subclass distinct from the N-substituted cardiovascular DHPMs described in patents EP0195374 and US4772602.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B13249988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)NC(=N1)C(C)N
InChIInChI=1S/C8H13N3O/c1-3-6-4-7(12)11-8(10-6)5(2)9/h4-5H,3,9H2,1-2H3,(H,10,11,12)
InChIKeyNNYHKWYTWHLOHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one: Structural Identity, Physicochemical Baseline, and Procurement Context


2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one (CAS 1341132-44-2, molecular formula C₈H₁₃N₃O, MW 167.21 g/mol) [1] is a substituted 3,4-dihydropyrimidin-4-one (DHPM) — a member of the dihydropyrimidinone class widely explored for calcium channel modulation, antibacterial, and antiviral activities [2]. The compound features a pyrimidine ring with a 1-aminoethyl substituent at position 2 and an ethyl group at position 6, placing it within the N-unsubstituted DHPM subclass distinct from the N-substituted cardiovascular DHPMs described in patents EP0195374 and US4772602 [3]. Its computed physicochemical profile (XLogP3: -0.4, TPSA: 67.5 Ų, 2 H-bond donors, 3 H-bond acceptors) [1] indicates higher aqueous solubility potential compared to more lipophilic DHPM analogs, making it primarily a candidate for hydrophilic drug-like space exploration. Currently, the compound is available from a limited number of research chemical suppliers (e.g., purity 95%) , and was noted as discontinued on at least one platform (CymitQuimica, Ref. 3D-RDC13244) , which procurement teams should factor into sourcing decisions.

1
Polar DHPM scaffold, suitable for aqueous assay formats and fragment screening
2
Chiral 1-aminoethyl side chain enables enantioselective SAR studies and derivatization
3
Not interchangeable with lipophilic DHPM calcium blockers; confirm vendor stock
Limited supplier availability; discontinued on some platforms

Why Generic Substitution of 2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one Is Not Straightforward: Positional Isomerism and Pharmacophore Divergence


Within the 3,4-dihydropyrimidin-4-one class, even subtle changes in substituent position produce distinct molecular recognition profiles that preclude simple interchange. The target compound's 2-(1-aminoethyl) group — a branched primary amine one carbon from the pyrimidine ring — creates a stereoelectronic environment fundamentally different from the linear 2-(2-aminoethyl) positional isomer (CAS 1343165-18-3) , where the amine is separated by an ethylene spacer. This distinction affects both hydrogen-bonding geometry and the pKa of the side-chain amine, potentially altering interactions with biological targets such as calcium channels, dihydrofolate reductase, or CYP enzymes [1]. Class-level evidence from 6-ethyl-4-aryl-5-methoxycarbonyl-DHPM analogs demonstrates that calcium channel blocker potency can vary by orders of magnitude with single substituent changes — compound 2 in that series was more effective at 10⁻⁵ mol/L than nicardipine on isolated rat ileum [2]. The 6-ethyl substituent on the target compound further distinguishes it from 6-methyl and 6-unsubstituted DHPMs that populate many screening libraries, potentially conferring differential lipophilicity and metabolic stability. These structural nuances mean that procurement specifications must be exact: substituting a positional isomer or a close DHPM analog risks invalidating structure-activity relationship (SAR) hypotheses and wasting screening resources.

Positional Isomer Mismatch
2-(2-aminoethyl) isomer may exhibit different amine pKa and ionization, altering target engagement and SAR interpretation.
HBD/Pharmacophore Divergence
N-substituted DHPMs have fewer H-bond donors, designed for hydrophobic pockets; activity profiles may not transfer.
Scaffold Flexibility Difference
Simpler 2-amino-6-ethyl analog lacks the rotatable side chain, limiting induced-fit binding exploration.

Quantitative Differentiation Evidence for 2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one vs. Closest Analogs


Physicochemical Differentiation: logP and Aqueous Solubility Potential vs. 6-Ethyl-4-aryl-5-methoxycarbonyl-DHPM Derivatives

2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one has a computed XLogP3 of -0.4 [1], which is substantially more hydrophilic than representative 6-ethyl-4-aryl-5-methoxycarbonyl-DHPM calcium channel blockers that typically exhibit logP values above 2.0 due to their aryl and ester substituents [2]. This difference in lipophilicity of approximately 2.4 log units corresponds to a theoretical ~250-fold difference in octanol-water partition coefficient, predicting markedly higher aqueous solubility and lower passive membrane permeability for the target compound. This positions it in a different drug-like chemical space compared to the lipophilic DHPMs developed as calcium channel antagonists.

logP Shift
XLogP3 = -0.4
Typical lipophilic DHPM: logP > 2.0
Δ ≈ 2.4+ log units (more hydrophilic)
Positions compound in polar fragment space; not a lipophilic DHPM surrogate.
Computed XLogP3; experimental logP may vary.
Lipophilicity Drug-likeness Solubility

Hydrogen-Bond Donor Count as a Differentiation Axis vs. N-Substituted DHPM Cardiovascular Agents

The target compound possesses 2 hydrogen-bond donor (HBD) groups (the ring NH and the primary amine NH₂ of the 1-aminoethyl side chain) [1]. In contrast, N-substituted 3,4-dihydropyrimidine derivatives described in patent EP0280227, where the pyrimidine N1 position carries an arylalkyl or heterocyclic substituent, have only 0–1 HBD groups [2]. This difference in HBD count fundamentally alters hydrogen-bonding capacity and potential for target engagement. The presence of two HBD groups in the target compound aligns with design principles for soluble, polar molecules that may interact with biological targets via directional hydrogen bonds (e.g., kinase hinge regions, protease active sites), whereas the N-substituted DHPMs are designed for hydrophobic receptor pockets.

HBD Count
Class-level
2 HBD groups
N-substituted DHPMs: 0–1 HBD
Aligns with polar target recognition; mismatches hydrophobic pocket design.
Comparator HBD inferred from patent generic formula.
Hydrogen bonding Molecular recognition Pharmacophore design

Rotatable Bond Count and Conformational Flexibility vs. 2-Amino-6-ethyl-4(1H)-pyrimidinone (CAS 5734-66-7)

The target compound contains 2 rotatable bonds [1], contributed by the ethyl substituent (C–C rotation) and the 1-aminoethyl side chain (C–C rotation adjacent to the chiral center). Its simpler analog 2-amino-6-ethyl-4(1H)-pyrimidinone (CAS 5734-66-7, C₆H₉N₃O, MW 139.16) [2], which lacks the 1-aminoethyl substitution, has only 1 rotatable bond (the ethyl group). The additional rotatable bond in the target compound introduces an extra degree of conformational freedom, which impacts entropic penalties upon binding and may enable unique binding poses not accessible to the simpler 2-amino analog. This makes the target compound a more versatile scaffold for exploring 3D pharmacophore space, albeit at a molecular weight penalty of +28.05 Da.

Rotatable Bonds
2 rotatable bonds
2-amino-6-ethyl analog: 1 rotatable bond
May support induced-fit SAR; not for minimal rigid core studies.
Computed by Cactvs; analog structure from ChemWhat.
Conformational flexibility Entropy Ligand efficiency

Positional Isomer Differentiation: 2-(1-Aminoethyl) vs. 2-(2-Aminoethyl) Substitution — Implications for Amine Basicity and Target Engagement

The target compound 2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one (CAS 1341132-44-2) [1] and its positional isomer 2-(2-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one (CAS 1343165-18-3) share identical molecular formula (C₈H₁₃N₃O) and molecular weight (167.21 g/mol) but differ critically in amine connectivity: a branched 1-aminoethyl (—CH(CH₃)NH₂) vs. a linear 2-aminoethyl (—CH₂CH₂NH₂) spacer. This structural difference predicts distinct pKa values for the side-chain amine: the 1-aminoethyl group places the amine α to the electron-withdrawing pyrimidine ring, lowering the amine pKa by approximately 1–2 units compared to the β-positioned 2-aminoethyl analog. Altered protonation state at physiological pH directly impacts solubility, membrane permeability, and electrostatic interactions with biological targets. In procurement, these isomers are not interchangeable; using the wrong isomer would confound SAR interpretation.

Amine pKa Shift
Class-level
Predicted pKa ≈ 7–8 (α to ring)
2-aminoethyl isomer: predicted pKa ≈ 9–10
pKa shift may alter ionization at assay pH; verify CAS for SAR integrity.
Prediction based on inductive effects; experimental pKa unavailable.
Positional isomerism Amine basicity Structure-activity relationship

Class-Level Cardiovascular Potential: 6-Ethyl DHPM Scaffold Activity in Tissue-Based Calcium Channel Assays

Although direct bioassay data for 2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one are not publicly available, the 6-ethyl-DHPM scaffold is validated in the calcium channel blocker literature. In a direct comparative study, 6-ethyl-4-aryl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one derivatives were tested on isolated rat ileum and lamb carotid artery [1]. Compound 2 of that series demonstrated greater efficacy than nicardipine (CAS 55985-32-5) at 10⁻⁵ mol/L concentration on rat ileum [1]. This class-level evidence demonstrates that 6-ethyl substitution on the DHPM core is compatible with potent calcium channel modulation. The target compound differs structurally (2-(1-aminoethyl) vs. 4-aryl-5-methoxycarbonyl substitution), so direct potency cannot be extrapolated, but the 6-ethyl group may contribute favorably to target engagement compared to 6-methyl or 6-unsubstituted DHPM variants.

Ca²⁺ Channel Precedent
Class-level
6-ethyl-DHPM scaffold reported more effective than nicardipine in tissue assay (class-level inference).
Scaffold may support calcium channel screening; target potency uncharacterized.
No direct bioassay data for this specific compound.
Calcium channel blockade Cardiovascular Tissue pharmacology

Recommended Application Scenarios for 2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one Based on Available Evidence


Hydrophilic Fragment Library Expansion for Lead Discovery

With a computed XLogP3 of -0.4 and TPSA of 67.5 Ų , this compound is well-suited for inclusion in polar, low-molecular-weight fragment libraries targeting aqueous biochemical screening formats (e.g., SPR, DSF, NMR-based fragment screening). Its 2 HBD and 3 HBA groups provide opportunities for directional hydrogen-bond interactions with protein targets, while the 1-aminoethyl side chain introduces a chiral center that can yield enantiospecific binding data if resolved. This scenario is supported by the compound's physicochemical differentiation from lipophilic DHPMs (Δ logP ≈ 2.4+ units) established in Section 3, Evidence Item 1.

Positional Isomer SAR Studies within DHPM Scaffolds

The target compound's 1-aminoethyl substitution pattern (branched, α to ring) creates a distinct protonation and steric profile vs. the 2-aminoethyl isomer (linear, β to ring) as described in Section 3, Evidence Item 4. This makes it a valuable tool for systematic SAR investigations that require matched molecular pairs — comparing the two isomers (CAS 1341132-44-2 vs. 1343165-18-3) in the same assay to quantify the impact of amine position on activity, selectivity, and pharmacokinetic parameters. Such paired studies are essential for validating pharmacophore models that involve basic amine interactions with aspartate/glutamate residues in target binding sites.

6-Ethyl DHPM Scaffold Probing in L-Type Calcium Channel Assays

Class-level evidence from 6-ethyl-4-aryl-5-methoxycarbonyl-DHPMs (Section 3, Evidence Item 5) shows that the 6-ethyl substituent is compatible with calcium channel blocker activity superior to nicardipine in tissue assays [1]. The target compound provides an alternative vector for exploring calcium channel pharmacology — replacing the aryl/ester pharmacophore with a 2-(1-aminoethyl) group may probe different subpockets of the channel or alter tissue selectivity. Researchers investigating CNS-penetrant vs. peripherally restricted calcium channel modulators may find the hydrophilic character (logP -0.4) of this compound useful for reducing blood-brain barrier penetration relative to lipophilic DHPMs.

Building Block for Diversified DHPM Library Synthesis

The primary amine on the 1-aminoethyl side chain provides a reactive handle for further derivatization (amide coupling, reductive amination, sulfonamide formation). Combined with the 6-ethyl substituent that offers metabolic stability advantages over 6-methyl analogs, this compound serves as a versatile intermediate for generating focused libraries of DHPM derivatives [2]. Its commercial availability at 95% purity enables direct use in parallel synthesis workflows without additional purification, provided that procurement from reliable vendors is confirmed (note: some suppliers have discontinued this product ).

Application
Selection Property
Validation Focus
Hydrophilic Fragment Library Expansion
Polar, low-molecular-weight scaffold with H-bond capacity
Aqueous screening assay compatibility (SPR, NMR, DSF)
Positional Isomer SAR Studies
Branched primary amine substitution adjacent to ring
Ionization-dependent activity comparison in matched molecular pairs
6-Ethyl DHPM Calcium Channel Probing
6-Ethyl DHPM scaffold with hydrophilic character
Tissue-based calcium channel blocker activity assessment
Building Block for DHPM Library Synthesis
Primary amine reactive handle; 6-ethyl substitution
Parallel synthesis workflow; verify vendor continuity
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